molecular formula C16H15IO B1324067 2-Iodo-4'-isopropylbenzophenone CAS No. 951886-98-9

2-Iodo-4'-isopropylbenzophenone

Cat. No.: B1324067
CAS No.: 951886-98-9
M. Wt: 350.19 g/mol
InChI Key: VXIVOHWHOLFJKO-UHFFFAOYSA-N
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Description

2-Iodo-4’-isopropylbenzophenone is an organic compound with the molecular formula C16H15IO It is a derivative of benzophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and an isopropyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4’-isopropylbenzophenone typically involves the iodination of 4’-isopropylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Iodo-4’-isopropylbenzophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4’-isopropylbenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted benzophenones.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Iodo-4’-isopropylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4’-isopropylbenzophenone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4’-methylbenzophenone: Similar structure with a methyl group instead of an isopropyl group.

    2-Iodo-4’-ethylbenzophenone: Similar structure with an ethyl group instead of an isopropyl group.

    2-Iodo-4’-tert-butylbenzophenone: Similar structure with a tert-butyl group instead of an isopropyl group.

Uniqueness

2-Iodo-4’-isopropylbenzophenone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. The steric and electronic effects of the isopropyl group can lead to different reaction outcomes compared to its methyl, ethyl, or tert-butyl analogs.

Properties

IUPAC Name

(2-iodophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVOHWHOLFJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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